3-Methylpentane-2,4-diol
Overview
Description
. It is a colorless liquid with a sweet taste and is commonly used in various industrial applications. This compound is known for its versatility and is used in the production of plasticizers, lubricants, and as a solvent in various chemical reactions.
Mechanism of Action
Target of Action
3-Methylpentane-2,4-diol, also known as Hexylene glycol, has been found to interact with Xylose isomerase and 1-pyrroline-5-carboxylate dehydrogenase . These enzymes play crucial roles in carbohydrate metabolism and proline degradation respectively .
Mode of Action
It is known that the compound can interact with both polar and nonpolar molecules , which may allow it to bind to various locations on a protein’s secondary structure .
Biochemical Pathways
Given its interaction with xylose isomerase and 1-pyrroline-5-carboxylate dehydrogenase, it may influence carbohydrate metabolism and proline degradation .
Result of Action
It is used in various industrial applications due to its surfactant and emulsion-stabilizing properties . It is also used as a precipitant and cryoprotectant in protein crystallography .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is biodegradable and unlikely to accumulate in the environment . It can cause irritation at higher concentrations and is sometimes used in skin care, hair care, soap, and eye cosmetic products at concentrations ranging from 01% - 25% .
Biochemical Analysis
Biochemical Properties
3-Methylpentane-2,4-diol plays a significant role in biochemical reactions due to its amphiphilic nature, which allows it to interact with both polar and nonpolar molecules . This compound is known to interact with various enzymes and proteins, including xylose isomerase and 1-pyrroline-5-carboxylate dehydrogenase . These interactions are primarily based on hydrogen bonding and hydrophobic interactions, which facilitate the stabilization of protein structures and the formation of protein crystals .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of certain enzymes, leading to changes in metabolic flux and the levels of various metabolites . Additionally, this compound can affect the expression of genes involved in stress response and protein folding, thereby impacting cell function and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on proteins and enzymes, altering their conformation and activity . This binding can result in either inhibition or activation of enzymatic functions, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term exposure to this compound has been observed to affect cellular function, including alterations in protein expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound is generally well-tolerated and can enhance certain biochemical processes . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization . This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites . Additionally, this compound can be metabolized through oxidation and reduction reactions, contributing to its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in various cellular compartments . The transport and distribution of this compound are essential for its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . The localization of this compound is crucial for its role in protein stabilization and metabolic regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylpentane-2,4-diol can be synthesized through several methods, including the hydration of 3-methyl-1,5-hexadiene or the hydrogenation of 3-methyl-2,4-pentanedione. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under pressure.
Industrial Production Methods: In an industrial setting, this compound is produced through the catalytic hydrogenation of 3-methyl-2,4-pentanedione. This process involves the use of a hydrogenation reactor with a palladium catalyst under high pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 3-Methylpentane-2,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions typically involve the use of halogenating agents such as chlorine (Cl2) or bromine (Br2) in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The major product of oxidation is 3-methyl-2,4-pentanedione.
Reduction: The major product of reduction is this compound itself.
Substitution: The major products of substitution reactions are halogenated derivatives of this compound.
Scientific Research Applications
3-Methylpentane-2,4-diol is widely used in scientific research due to its unique properties and versatility. It is used as a solvent in organic synthesis, as a plasticizer in the production of flexible plastics, and as a lubricant in various industrial applications. Additionally, it is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
2-Methyl-2,4-pentanediol
3-Methylpentane-2,3-diol
2,4-Pentanediol
Properties
IUPAC Name |
3-methylpentane-2,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-4(5(2)7)6(3)8/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQLGIKHSXQZTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871140 | |
Record name | 3-Methylpentane-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5683-44-3 | |
Record name | 3-Methyl-2,4-pentanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5683-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylpentane-2,4-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005683443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2, 3-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66498 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylpentane-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylpentane-2,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.682 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Methyl-2,4-pentanediol in the context of Zhangqiu green onions?
A1: Research indicates that 3-Methyl-2,4-pentanediol is one of the volatile organic compounds found in Zhangqiu green onions oil. A study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) identified 68 peaks in the oil, with 18 compounds, including 3-Methyl-2,4-pentanediol, present at higher percentages. [] While the specific role and contribution of this compound to the overall aroma or flavor profile of the onions weren't investigated in this study, its presence adds to the complex chemical composition of this plant.
Q2: Are there other compounds similar to 3-Methyl-2,4-pentanediol found in Zhangqiu green onions oil?
A2: Yes, the GC-MS analysis of Zhangqiu green onions oil revealed the presence of several other sulfur-containing compounds alongside 3-Methyl-2,4-pentanediol. [] These include:
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